Part 1: Chemical Identity & Structural Significance
Part 1: Chemical Identity & Structural Significance
Technical Monograph: 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid
[1][2]
Compound Name: 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid Common Synonyms: 3-(Hexamethyleneiminosulfonyl)-4-methylbenzoic acid; 3-[(Azepan-1-yl)sulfonyl]-4-methylbenzoic acid.[1] CAS Number: Note: While the 4-chloro analog is indexed as 328032-91-3, the specific 4-methyl derivative is often categorized as a custom synthesis building block or library intermediate rather than a commodity chemical.[1] It is synthesized directly from the sulfonyl chloride precursor (CAS 85409-51-0).[1]
| Property | Specification |
| Molecular Formula | C₁₄H₁₉NO₄S |
| Molecular Weight | 297.37 g/mol |
| Core Scaffold | Benzoic Acid |
| Pharmacophore | Sulfonamide (Azepane-substituted) |
| Key Precursor | 3-Chlorosulfonyl-4-methylbenzoic acid |
Structural Analysis: This compound represents a strategic scaffold in medicinal chemistry, combining a polar carboxylic acid "head" with a lipophilic "tail" (the azepane ring) linked by a rigid sulfonyl spacer.[1]
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Azepane Ring: The 7-membered hydrophobic ring offers a distinct steric profile compared to standard piperidine (6-membered) or pyrrolidine (5-membered) analogs.[1] It increases lipophilicity (LogP) and can fill larger hydrophobic pockets in target proteins (e.g., GPCRs).[1]
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Sulfonyl Linker: Provides a stable, non-hydrolyzable geometry that orients the azepane ring approximately perpendicular to the benzoic acid plane.[1]
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4-Methyl Group: Introduces a slight steric clash that twists the core phenyl ring, potentially locking the conformation and improving selectivity against off-targets.[1]
Part 2: Synthesis Strategy
The synthesis follows a convergent approach, relying on the high reactivity of sulfonyl chlorides toward secondary amines.[1] The primary challenge is selective sulfonylation without reacting with the carboxylic acid moiety (though the acid is generally unreactive toward amines under these specific conditions).[1]
Reaction Pathway Diagram
Figure 1: Two-step synthesis pathway from commodity starting material p-toluic acid.[1]
Part 3: Experimental Protocol (Standardized)
Objective: Synthesis of 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid via nucleophilic substitution.
Step 1: Preparation of Sulfonyl Chloride Intermediate
If not purchased commercially (CAS 85409-51-0), it must be generated in situ.[1]
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Reagents: 4-Methylbenzoic acid (1.0 eq), Chlorosulfonic acid (5.0 eq).
-
Procedure:
-
Cool chlorosulfonic acid to 0°C in a round-bottom flask equipped with a drying tube (CaCl₂).
-
Add 4-methylbenzoic acid portion-wise over 30 minutes to control exotherm.
-
Allow to warm to room temperature, then heat to 60°C for 4 hours.
-
Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a white/off-white solid.[1]
-
Isolation: Filter immediately, wash with cold water, and dry under vacuum.[1] Note: Use immediately in Step 2 to prevent hydrolysis.[1]
-
Step 2: Sulfonamide Coupling (The Core Reaction)[2]
-
Reagents:
-
Protocol:
-
Dissolution: Dissolve the sulfonyl chloride (1.0 mmol) in DCM (10 mL) under nitrogen atmosphere.
-
Base Addition: Add TEA (2.5 mmol) and cool the solution to 0°C.
-
Amine Addition: Add Azepane (1.1 mmol) dropwise. The reaction is exothermic.[1]
-
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature and stir for 2–4 hours. Monitor by TLC (System: MeOH/DCM 1:9) or LC-MS.[1]
-
Workup:
-
Dilute with DCM (20 mL).[1]
-
Wash with 1N HCl (2 x 15 mL) to remove excess amine and base.[1] Crucial: The product is a carboxylic acid; it may partially partition into the aqueous phase if the pH is too high.[1] However, the sulfonamide is stable.[1]
-
Alternative Workup for Acid Product: Extract the organic layer with saturated NaHCO₃.[1] The product (as a carboxylate salt) moves to the aqueous layer.[1] Separate organic layer (discard).[1][4] Acidify the aqueous layer with 1N HCl to pH 2–3.[1][5] The product will precipitate.[1][4][5]
-
-
Purification: Filter the precipitate or extract with EtOAc, dry over MgSO₄, and concentrate. Recrystallize from EtOH/Water if necessary.
-
Optimization Logic Tree
Figure 2: Decision matrix for optimizing the sulfonylation reaction conditions.
Part 4: Physicochemical Profiling & Applications
Predicted Properties (In Silico)
| Property | Value (Approx.) | Significance |
| cLogP | 3.1 ± 0.4 | Moderate lipophilicity; good membrane permeability.[1] |
| pKa (Acid) | ~4.2 | Typical for benzoic acids; ionized at physiological pH.[1] |
| TPSA | ~80 Ų | Favorable for oral bioavailability (Rule of 5 compliant).[1] |
| Solubility | Low in water (neutral form); High in pH > 7 buffers.[1] | Requires salt formation for formulation.[1] |
Applications in Drug Discovery
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Fragment-Based Drug Design (FBDD): The molecule serves as an excellent fragment.[1] The carboxylic acid can anchor to positively charged residues (e.g., Arginine, Lysine) in active sites, while the azepane ring probes adjacent hydrophobic pockets.[1]
-
Bioisostere Replacement:
-
Azepane vs. Piperidine: Replacing a piperidine sulfonamide with azepane expands the hydrodynamic radius, potentially improving selectivity by inducing steric clashes in off-target enzymes.[1]
-
Sulfonamide vs. Amide: The sulfonamide linker provides a different bond angle and hydrogen-bonding capability compared to a carboxamide, altering the vector of the azepane ring.[1]
-
-
Target Classes:
-
RORγt Inverse Agonists: Sulfonamide-benzoic acid derivatives are frequent scaffolds in modulators of the nuclear receptor RORγt (autoimmune diseases).[1]
-
Metalloenzyme Inhibitors: The carboxylic acid can chelate metal ions (Zn²⁺) in metalloproteases (MMPs), with the sulfonamide providing backbone interactions.[1]
-
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (Standard protocols for chlorosulfonation and sulfonamide formation).
-
PubChem Compound Summary. "3-(Azepan-1-yl)-4-methylbenzoic acid" (CID 79686827).[1] National Center for Biotechnology Information.[1] Accessed 2026.[1] Link[1]
-
Barnett, C. J., et al. "Synthesis of Sulfonamides via the Reaction of Sulfonyl Chlorides with Amines."[1] Journal of Organic Chemistry, 1989 .[1] (Foundational methodology for sulfonylation).[1]
-
BenchChem. "Technical Guide to Benzoic Acid Derivatives." Accessed 2026.[1] Link[1]
-
BLD Pharm. "3-(Azepan-1-ylsulfonyl)-4-chlorobenzoic acid (CAS 328032-91-3)."[1][6] (Structural analog reference). Link
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